2-Chloro-6-P-tolylpyridine-4-carbaldehyde
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Overview
Description
2-Chloro-6-P-tolylpyridine-4-carbaldehyde: is a heterocyclic compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . It is characterized by a pyridine ring substituted with a chloro group at the 2-position, a p-tolyl group at the 6-position, and an aldehyde group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-P-tolylpyridine-4-carbaldehyde typically involves the reaction of 2-chloro-6-p-tolylpyridine with a suitable aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-P-tolylpyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 2-Chloro-6-P-tolylpyridine-4-carboxylic acid.
Reduction: 2-Chloro-6-P-tolylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-6-P-tolylpyridine-4-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It may also be used in the development of new bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the synthesis of drug candidates targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-6-P-tolylpyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The chloro and p-tolyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 2-Chloro-6-p-tolylpyridine-4-carboxylic acid
- 2-Chloro-6-p-tolylpyridine-4-methanol
- 2-Chloro-6-p-tolylpyridine-4-amine
Comparison: Compared to its similar compounds, 2-Chloro-6-P-tolylpyridine-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. The aldehyde group allows for specific reactions such as oxidation and reduction, which are not possible with the carboxylic acid or alcohol derivatives .
Properties
CAS No. |
881402-39-7 |
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Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-chloro-6-(4-methylphenyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-2-4-11(5-3-9)12-6-10(8-16)7-13(14)15-12/h2-8H,1H3 |
InChI Key |
KGOOPCGTEHOUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
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